2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound with the molecular formula C8H13NO3. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored as a potential scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid
- 5-Oxaspiro[3.4]octane-7-carboxylic acid
Comparison: 2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the spirocyclic core. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-amino-5-oxaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c9-5-3-8(4-5)6(7(10)11)1-2-12-8/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
SQLVZXBRBDOHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1C(=O)O)CC(C2)N |
Origin of Product |
United States |
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